![molecular formula C18H24N2O3S B2489382 benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone CAS No. 2034208-69-8](/img/structure/B2489382.png)
benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds like "benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone" often involves multi-step reactions, starting from simpler molecules. While specific synthesis routes for this compound are not directly detailed in available literature, related works offer insights into analogous processes. For instance, Shaabani et al. (2009) described a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, emphasizing the utility of multicomponent reactions (MCRs) in creating complex structures from simpler precursors (Shaabani et al., 2009).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the spatial arrangement and electronic properties of molecules. Advanced techniques like X-ray crystallography and density functional theory (DFT) calculations play a significant role in this context. Huang et al. (2021) employed these methods to analyze the structure of related compounds, providing insights into their conformational and electronic characteristics (Huang et al., 2021).
Chemical Reactions and Properties
The reactivity and interaction of a compound with other substances are defined by its chemical properties. Studies like those conducted by Oshima and Nagai (1986) investigate the reactivity of compounds under various conditions, offering a glimpse into potential reactions involving similar molecules (Oshima & Nagai, 1986).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and spectroscopic characteristics are fundamental for compound identification and application. Al-Ahmary et al. (2013) explored the charge-transfer reactions of related compounds, demonstrating the importance of spectroscopic methods in evaluating physical properties (Al-Ahmary et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are essential for comprehending a compound's utility and behavior. The work of Nakazumi et al. (1985) on the synthesis and reaction patterns of benzothiopyrano[3,2-b]pyridine derivatives showcases the analytical approaches to understanding chemical properties (Nakazumi et al., 1985).
科学的研究の応用
Synthesis of Benzodiazepine Derivatives : A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed. This method involves using an aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane at room temperature, yielding high yields without the need for a catalyst. These derivatives share structural similarities with benzodiazepines known for their broad biological activities, such as anxiolytics and antiarrhythmics, highlighting their potential in pharmaceutical applications (Shaabani et al., 2009).
Reactivity with Diazoketones : A photochemical reaction of diazoketones, without nitrogen elimination, allows for C−H functionalization of aliphatic compounds. This unusual reaction, sensitized by benzophenone, involves diazotetrahydrofuran-3(2H)-ones reacting with H-donors to yield N-substituted hydrazones or bis-hydrazonoethanes. This method opens new avenues for modifying aliphatic compounds, enhancing their utility in organic synthesis and potentially in drug development (Rodina et al., 2016).
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c21-18(14-2-3-16-17(12-14)23-13-22-16)20-7-1-6-19(8-9-20)15-4-10-24-11-5-15/h2-3,12,15H,1,4-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXQIDQNIMRMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2489301.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2489302.png)
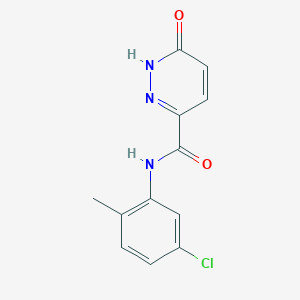
![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)
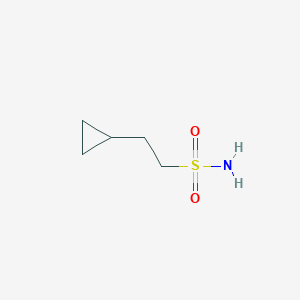

![3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2489312.png)
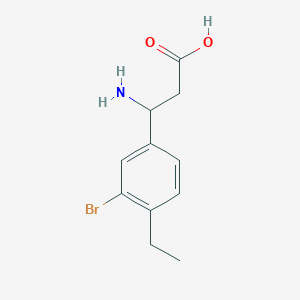
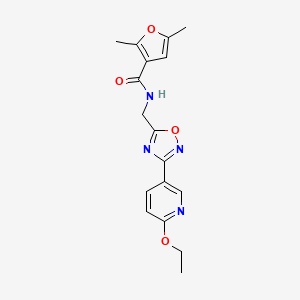
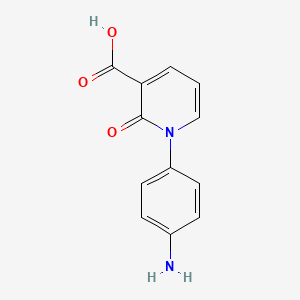

![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)
![N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B2489322.png)